![molecular formula C23H22N6O2 B2502728 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione CAS No. 919026-24-7](/img/no-structure.png)

3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

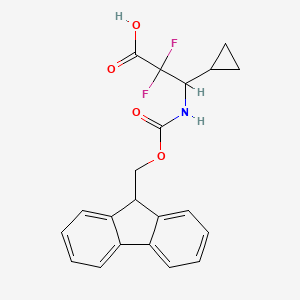

3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.

BenchChem offers high-quality 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Biological Significance

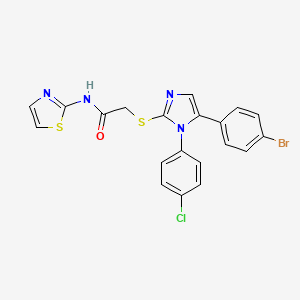

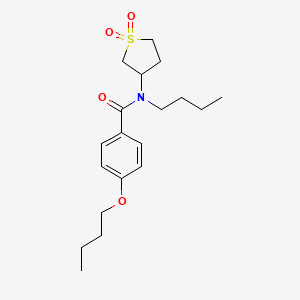

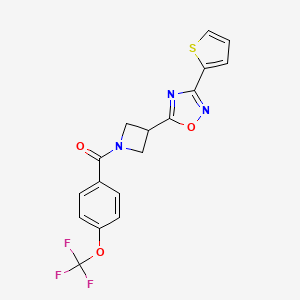

The compound , due to its structural complexity and heterocyclic nature, likely shares relevance with broader research on triazine derivatives. Triazines, including 1,2,4-triazines, are integral to medicinal chemistry for their diverse biological activities. They are synthesized for various pharmacological applications, exhibiting antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties, among others. These compounds are valuable for drug development due to their potent pharmacological activities and the triazine nucleus's significance as a core moiety in future drug development (Verma, Sinha, & Bansal, 2019).

Triazole Derivatives and Patent Review

Triazoles, closely related to triazines, are crucial for developing new drugs due to their structural variations and broad range of biological activities. The exploration of triazole derivatives, including their synthetic methods and biological evaluation, is vital. Novel triazoles have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This review underscores the importance of new, efficient synthetic methods for triazoles, highlighting the need for prototypes to address emerging diseases and bacterial resistance (Ferreira et al., 2013).

Naphthyridine Derivatives and Biological Activities

The structure of the compound suggests potential similarities with naphthyridine derivatives, which exhibit a wide array of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Naphthyridine derivatives have also shown promise in neurological disorders treatment, such as Alzheimer's disease, multiple sclerosis, and depression, highlighting their importance in therapeutic and medicinal research (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Bioactive Fused Heterocycles as Enzyme Inhibitors

Heterocyclic compounds, particularly those incorporating triazine or similar moieties, play a significant role as enzyme inhibitors. These are critical in treating diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The development of purine-utilizing enzyme inhibitors (PUEIs) through the structural mimicking of existing compounds and the introduction of small structural changes without altering the pharmacophore's basic skeleton is a promising research direction. This approach facilitates the design of selective and specific PUEIs with minimal adverse effects (Chauhan & Kumar, 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione involves the condensation of 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione with naphthylmethyl bromide followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione", "naphthylmethyl bromide", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione with naphthylmethyl bromide in the presence of a base such as potassium carbonate in a suitable solvent such as DMF or DMSO to yield the intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as lithium aluminum hydride or sodium borohydride in a suitable solvent such as THF or ether to yield the final product." ] } | |

CAS-Nummer |

919026-24-7 |

Produktname |

3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione |

Molekularformel |

C23H22N6O2 |

Molekulargewicht |

414.469 |

IUPAC-Name |

3,9-dimethyl-1-(naphthalen-1-ylmethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

InChI |

InChI=1S/C23H22N6O2/c1-4-12-27-21(30)19-20(26(3)23(27)31)24-22-28(19)13-15(2)25-29(22)14-17-10-7-9-16-8-5-6-11-18(16)17/h4-11H,1,12-14H2,2-3H3 |

InChI-Schlüssel |

MVUOFJUUFCXMBC-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=CC5=CC=CC=C54 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)

![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)